2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine

Physicochemical profiling Drug-likeness Lead optimization

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1506405-27-1) is a 4,6-diaminopyrimidine derivative with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol. Its structure features an N6-methyl group, an N4-(2-methoxyethyl) chain, and a C2-cyclopropyl ring, placing it within a class of compounds frequently explored as kinase inhibitor scaffolds.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1506405-27-1
Cat. No. B1470807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine
CAS1506405-27-1
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)C2CC2)NCCOC
InChIInChI=1S/C11H18N4O/c1-12-9-7-10(13-5-6-16-2)15-11(14-9)8-3-4-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
InChIKeyYGQVTTHMRYMVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1506405-27-1) Sourcing & Baseline Profile


2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1506405-27-1) is a 4,6-diaminopyrimidine derivative with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol [1]. Its structure features an N6-methyl group, an N4-(2-methoxyethyl) chain, and a C2-cyclopropyl ring, placing it within a class of compounds frequently explored as kinase inhibitor scaffolds. Currently, this compound is primarily listed in chemical vendor libraries as a research-grade building block, with no publicly indexed primary research articles or patents identified that report its specific biological activity .

Why Generic Substitution of 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine is Not Straightforward


In the 4,6-diaminopyrimidine class, even minor N-alkyl or C2-substituent variations can lead to profound differences in kinase selectivity, passive permeability, and metabolic stability [1]. Simply interchanging analogs—such as those lacking the N6-methyl group, bearing a different N4-alkoxy chain, or replacing the C2-cyclopropyl with a hydrogen or methyl—can fundamentally alter the compound's hydrogen-bonding capacity and lipophilicity, which are critical for target binding and ADME profile. Until head-to-head bioactivity data become available, structural identity must be preserved to maintain the intended chemical probe or lead optimization properties.

Quantitative Differentiation Evidence for 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. N6-Desmethyl Analog Drives Membrane Permeability Potential

The target compound possesses a computed XLogP3 of 1.3, compared to an estimated value of approximately 0.8 for the N6-desmethyl analog (2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine). This difference arises from the replacement of a hydrogen-bond-donating NH with an N-CH3 group, reducing polarity and increasing lipophilicity [1]. The higher LogP is associated with improved passive membrane permeability, a desirable trait for intracellular kinase targets.

Physicochemical profiling Drug-likeness Lead optimization

Reduced Hydrogen-Bond Donor Count vs. N4,N6-Unsubstituted Scaffold Enhances Ligand Efficiency

The compound exhibits 2 hydrogen-bond donors (HBDs), compared to 3 HBDs for the unsubstituted 4,6-diaminopyrimidine core (2-cyclopropylpyrimidine-4,6-diamine) [1]. The reduction by one HBD, achieved through N6-methylation, is a recognized strategy to improve passive permeability and reduce promiscuous binding. Each additional HBD can decrease permeability by approximately 10-fold [2], offering a clear physico-chemical advantage for probe development.

Medicinal chemistry Hydrogen bonding Ligand efficiency

Distinct Rotatable Bond Profile vs. N4,N6-Dimethyl Analog Balances Flexibility and Binding Entropy

The target compound contains 6 rotatable bonds, whereas the fully methylated analog (2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine, CAS 1542799-68-7) possesses 7 rotatable bonds due to the additional N4-methyl group [1]. The extra rotatable bond increases conformational freedom, which can lead to a greater entropic penalty upon binding. Retaining the N4-H in the target compound therefore reduces flexibility by one rotatable bond, potentially improving the free energy of binding to a kinase hinge region.

Conformational analysis Entropy Binding affinity

Cyclopropyl C2-Substitution Confers Metabolic Stability Advantage Over Hydrogen or Methyl Analogs

The presence of a C2-cyclopropyl group distinguishes this compound from the unsubstituted or C2-methyl 4,6-diaminopyrimidines. Cyclopropyl rings are known to resist cytochrome P450-mediated oxidation due to the lack of accessible benzylic or allylic hydrogens, while also providing a unique sp2-like electronic character that can engage in favorable CH–π interactions within a kinase ATP pocket [1][2]. This substitution pattern is expected to extend metabolic half-life relative to a C2-H or C2-CH3 analog, a feature corroborated by the broader class of cyclopropyl-substituted kinase inhibitors such as iclaprim.

Metabolic stability Cyclopropyl Oxidative metabolism

Recommended Application Scenarios for 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS 1506405-27-1)


Kinase Inhibitor Lead Optimization and SAR Exploration

The compound’s balanced XLogP of 1.3 and 2 hydrogen-bond donors make it an attractive core scaffold for optimizing passive permeability and oral bioavailability in kinase inhibitor programs. Procurement is recommended when structure–activity relationship (SAR) studies require an N6-methyl, N4-methoxyethyl, C2-cyclopropyl substitution pattern that cannot be satisfied by simpler analogs [1].

Chemical Probe for Intracellular Target Engagement Studies

The predicted enhanced metabolic stability conferred by the cyclopropyl group positions this compound as a candidate for developing chemical probes intended for cellular thermal shift assays (CETSA) or other target engagement readouts requiring sustained intracellular exposure. It is selected over C2-H analogs when a longer probe half-life is critical [1].

Computational Chemistry and Docking Studies

With 6 rotatable bonds, this compound provides a moderately rigid scaffold suitable for molecular docking and free-energy perturbation (FEP) calculations aimed at predicting kinase binding modes. Its well-defined computed descriptors support its use as a reference structure in virtual screening campaigns [1].

Synthesis of Focused Compound Libraries

Owing to its unique combination of substituents, this building block can serve as a key intermediate for generating focused libraries of 4,6-diaminopyrimidines with systematic variations at the N4, N6, and C2 positions. This enables broad exploration of chemical space around the kinase hinge-binding motif [1].

Quote Request

Request a Quote for 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.